molecular formula C8H5ClF3IO B8244504 4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene

4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8244504
M. Wt: 336.48 g/mol
InChI Key: DCDDSVPEKHHXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H5ClF3IO It is a halogenated benzene derivative, characterized by the presence of chlorine, iodine, and trifluoroethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene precursor. For instance, starting with 4-chloro-2-iodophenol, the trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, 2,2,2-trifluoroethanol, and suitable solvents like dimethylformamide (DMF).

    Electrophilic Substitution: Halogenating agents such as iodine monochloride (ICl) or bromine (Br2).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzene derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoroethoxy group and the halogen atoms. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties compared to similar compounds

Properties

IUPAC Name

4-chloro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3IO/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDDSVPEKHHXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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